4-(Ethylamino)-1,2-dihydrophthalazin-1-one
Description
4-(Ethylamino)phthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-(Ethylamino)phthalazin-1(2H)-one consists of a phthalazinone core with an ethylamino group attached at the fourth position.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(ethylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H11N3O/c1-2-11-9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
KHQOMSOBPSQKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)phthalazin-1(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-acylbenzoic acids with hydrazine derivatives. The process typically includes the following steps:
Formation of Hydrazone Intermediate: The reaction between 2-acylbenzoic acid and hydrazine hydrate forms a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the phthalazinone core.
Industrial Production Methods
Industrial production of 4-(Ethylamino)phthalazin-1(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of efficient catalysts to accelerate the reaction.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the phthalazinone core.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the ethylamino group.
Scientific Research Applications
4-(Ethylamino)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Modulation of Signaling Pathways: Affecting cellular signaling pathways to alter biological responses.
Interaction with Receptors: Binding to receptors on cell surfaces to trigger specific cellular effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminophthalazin-1(2H)-one: Similar structure but with an amino group instead of an ethylamino group.
4-Methylphthalazin-1(2H)-one: Contains a methyl group at the fourth position.
4-Phenylphthalazin-1(2H)-one: Features a phenyl group at the fourth position.
Uniqueness
4-(Ethylamino)phthalazin-1(2H)-one is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-(Ethylamino)-1,2-dihydrophthalazin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
4-(Ethylamino)-1,2-dihydrophthalazin-1-one belongs to the phthalazinone class of compounds. Its structure is characterized by a phthalazine core with an ethylamino substituent at the 4-position. This structural feature is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of phthalazinones exhibit significant antimicrobial properties. In a study examining various phthalazinone derivatives, compounds similar to 4-(Ethylamino)-1,2-dihydrophthalazin-1-one demonstrated promising effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, indicating effective inhibition of bacterial growth .
| Compound | MIC (µg/mL) against Gram-positive Bacteria | MIC (µg/mL) against Gram-negative Bacteria |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| 4-(Ethylamino)-1,2-dihydrophthalazin-1-one | 8 | 16 |
Anticancer Activity
The anticancer potential of phthalazinone derivatives has been explored extensively. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays have demonstrated that 4-(Ethylamino)-1,2-dihydrophthalazin-1-one exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .
Case Study:
A recent study evaluated the efficacy of 4-(Ethylamino)-1,2-dihydrophthalazin-1-one against MCF-7 breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptotic cells .
The biological activity of 4-(Ethylamino)-1,2-dihydrophthalazin-1-one can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes: Phthalazinones are known to inhibit enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways: The compound may affect signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
